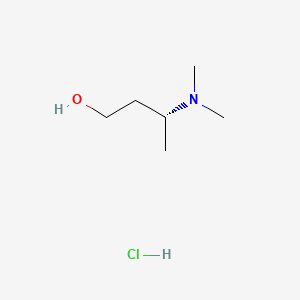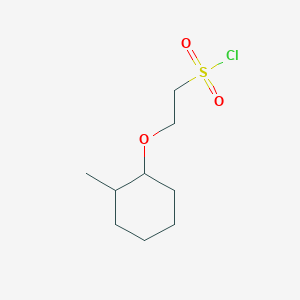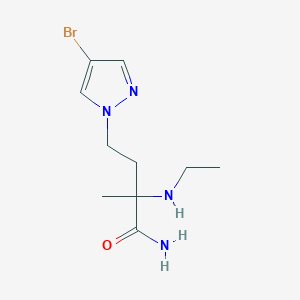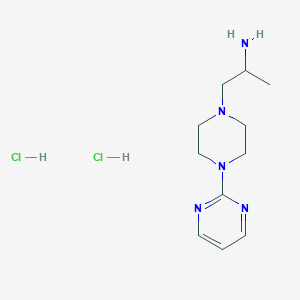
1-Piperazineethanamine,a-methyl-4-(2-pyrimidinyl)-,dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-2-AMINE DIHYDROCHLORIDE is a chemical compound with the molecular formula C11H19N5•2HCl. It is a piperazine-based derivative, often used in scientific research for its potential biological activities. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-2-AMINE DIHYDROCHLORIDE typically involves the reaction of pyrimidine derivatives with piperazine and subsequent amination. The reaction conditions often include the use of solvents like toluene and reagents such as activated carbon for purification .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like solvent extraction, distillation, and crystallization to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-2-AMINE DIHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Alkyl halides, dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
1-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-2-AMINE DIHYDROCHLORIDE has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-2-AMINE DIHYDROCHLORIDE involves its interaction with molecular targets such as serotonin receptors. It acts as a serotonin reuptake inhibitor, which increases the availability of serotonin in the synaptic cleft, thereby enhancing neurotransmission. This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression .
Vergleich Mit ähnlichen Verbindungen
1-(2-Pyrimidyl)piperazine: A metabolite of buspirone, used as a derivatization reagent for peptides.
1-(2-Pyridyl)piperazine: Known for its use in organic synthesis and as a ligand in coordination chemistry.
1-(4-Pyridyl)piperazine: Utilized in the synthesis of various pharmaceutical compounds.
Uniqueness: 1-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-2-AMINE DIHYDROCHLORIDE is unique due to its specific interaction with serotonin receptors and its potential therapeutic applications in neurological disorders. Its structure allows for versatile chemical modifications, making it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C11H21Cl2N5 |
|---|---|
Molekulargewicht |
294.22 g/mol |
IUPAC-Name |
1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H19N5.2ClH/c1-10(12)9-15-5-7-16(8-6-15)11-13-3-2-4-14-11;;/h2-4,10H,5-9,12H2,1H3;2*1H |
InChI-Schlüssel |
WJTKTSODUISTIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCN(CC1)C2=NC=CC=N2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




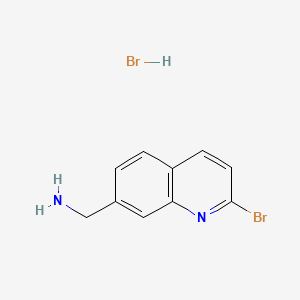


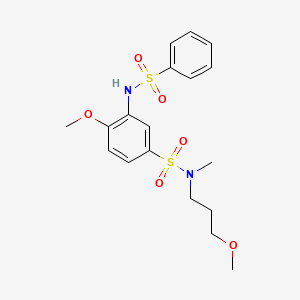
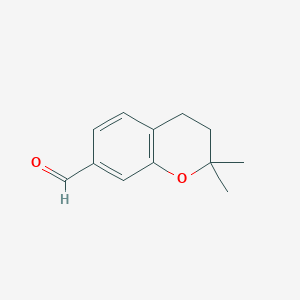
![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15302941.png)
![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine](/img/structure/B15302946.png)
![2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride](/img/structure/B15302953.png)
